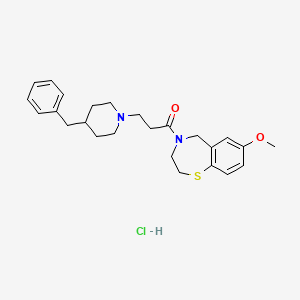

Jtv-519

Description

Properties

CAS No. |

1038410-88-6 |

|---|---|

Molecular Formula |

C25H33ClN2O2S |

Molecular Weight |

461.1 g/mol |

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C25H32N2O2S.ClH/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;/h2-8,18,21H,9-17,19H2,1H3;1H |

InChI Key |

DKKLXCRMAXNIJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Other CAS No. |

1038410-88-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(1-(4-benzyl) piperidinyl) propionyl)-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine JTV 519 JTV-519 JTV519 K-201 K201 compound |

Origin of Product |

United States |

Foundational & Exploratory

JTV-519's Mechanism of Action on RyR2 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium (Ca2+) release channel located on the sarcoplasmic reticulum (SR) membrane.[1][2] Dysregulation of RyR2, leading to diastolic Ca2+ leak, is a key pathophysiological feature in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound stabilizes RyR2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways.

Core Mechanism: Stabilization of the RyR2 Closed State

The fundamental action of this compound is to stabilize the RyR2 channel in its closed conformation, thereby reducing the probability of spontaneous Ca2+ release during diastole.[1][2][3] This stabilization directly counteracts the pathological "Ca2+ leak" from the SR, which can trigger delayed afterdepolarizations and subsequent arrhythmias.[2][3] The precise molecular interactions mediating this effect have been a subject of extensive research, with evidence pointing to both direct and indirect modulation of the RyR2 complex.

The Role of FKBP12.6 (Calstabin2): A Controversial Modulator

A significant body of research has explored the role of the FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2) in this compound's mechanism. FKBP12.6 is a regulatory protein that binds to RyR2 and is thought to be crucial for maintaining the channel's closed state.[2]

One proposed mechanism is that this compound increases the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological states where this interaction is weakened, such as during PKA-mediated hyperphosphorylation of the receptor.[4] This enhanced association is believed to "reseal" the leaky channels.

However, this view is contested. Several studies have demonstrated that this compound can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of FKBP12.6.[1] These findings suggest that this compound may also act directly on the RyR2 protein to induce a conformational change that favors the closed state, independent of its interaction with FKBP12.6.[1]

Quantitative Effects of this compound on RyR2 Function

The following tables summarize the quantitative data from various studies on the effects of this compound on RyR2-mediated Ca2+ handling.

| Parameter | Condition | This compound Concentration | Effect | Reference |

| Ca2+ Spark Frequency | Ouabain-induced SR Ca2+ overload in murine cardiomyocytes | 1 µmol/L | Significantly reduced | [3] |

| Ca2+ Wave Incidence | Ouabain-induced SR Ca2+ overload in murine cardiomyocytes | 1 µmol/L | Reduced from 67% to 18% of cells | [3] |

| SR Ca2+ Leak | Hypoxic HL-1 cardiomyocytes | 1 µM | Reduced by 35% | [5][6][7] |

| SR Ca2+ Leak | Control HL-1 cardiomyocytes | 1 µM | Reduced by 52% | [5][6][7] |

| Diastolic Contractions | Isoproterenol-stimulated rat cardiomyocytes | 1.0 µmol/L | Amplitude decreased to ~16% of control | [8] |

| Diastolic Ca2+ Events | Isoproterenol-stimulated rat cardiomyocytes | 1.0 µmol/L | Frequency reduced to 61% of control | [8] |

| Parameter | Assay | IC50 / EC50 | Notes | Reference |

| Inhibition of SOICR | Cardiac cells | IC50 of 3 µM | SOICR: Store-Overload-Induced Ca2+ Release | [1] |

| Inhibition of SOICR | HEK-293 cells expressing RyR2 | IC50 of 17 µM | [1] | |

| Inhibition of [3H]ryanodine binding | RyR2 mutant N4104K | IC50 of 60 µM | Basal level suppression | [1] |

| Ca2+ activation of [3H]ryanodine binding | RyR2 mutant N4104K | EC50 shifted from 60±7 nM to 110±9 nM | In the presence of K201 | [1] |

| SERCA Inhibition (Cardiac) | Ca2+-dependent ATPase activity | IC50 of 9 µM (at 0.25 µM Ca2+), 19 µM (at 2 µM Ca2+), 130 µM (at 200 µM Ca2+) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Ca2+ Sparks in Cardiomyocytes

This protocol is adapted from methodologies described in Macquaide et al., 2015.[10]

-

Cell Preparation: Isolate ventricular myocytes from the species of interest (e.g., rat, mouse).

-

Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Microscopy: Use a laser scanning confocal microscope to visualize the loaded cells.

-

Stimulation Protocol:

-

Image Acquisition: Acquire line-scan images (xt) at a high temporal resolution to capture the transient nature of Ca2+ sparks.

-

Data Analysis: Analyze the line-scan images to quantify Ca2+ spark frequency, amplitude, duration, and spatial width.

-

This compound Application: Pre-incubate a separate group of cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 1 hour) before inducing and measuring Ca2+ sparks.[3]

[3H]Ryanodine Binding Assay

This protocol is based on principles described in Murayama & Kurebayashi, 2019.[11][12]

-

Microsome Preparation: Isolate SR-enriched microsomes from cardiac tissue or from HEK293 cells expressing the RyR2 channel.[12]

-

Binding Reaction:

-

In a reaction buffer, incubate the microsomes with [3H]ryanodine at a concentration near its Kd.

-

Include varying concentrations of free Ca2+ to assess the Ca2+-dependence of binding.

-

For experimental groups, add different concentrations of this compound.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the microsome-bound [3H]ryanodine from the unbound ligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. Analyze the data to determine the effects of this compound on the affinity and Bmax of [3H]ryanodine binding.

Co-immunoprecipitation of RyR2 and FKBP12.6

This protocol is a generalized procedure based on methods described in the literature.[13][14][15][16][17]

-

Cell/Tissue Lysis: Lyse cardiac tissue or cells expressing RyR2 and FKBP12.6 in a suitable lysis buffer containing protease inhibitors to preserve protein integrity.

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for RyR2 overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-antigen complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for RyR2 and FKBP12.6.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities to determine the amount of FKBP12.6 that co-immunoprecipitated with RyR2 under different experimental conditions (e.g., with and without this compound treatment).

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual mechanism on RyR2 stabilization.

Caption: Workflow for Ca2+ spark measurement.

Caption: [3H]Ryanodine binding assay workflow.

Caption: Co-immunoprecipitation workflow.

Conclusion

This compound represents a promising therapeutic agent for cardiovascular diseases characterized by RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and mitigate diastolic Ca2+ leak has been demonstrated through a variety of experimental approaches. While the precise role of FKBP12.6 in its mechanism of action remains an area of active investigation, the net effect of this compound is a reduction in the cellular triggers for cardiac arrhythmias. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology. Further research, particularly focusing on the direct binding site of this compound on the RyR2 channel and its interplay with other regulatory proteins, will be crucial for the development of next-generation RyR2 stabilizers.

References

- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchmap.jp [researchmap.jp]

- 13. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.biologists.com [journals.biologists.com]

- 16. researchgate.net [researchgate.net]

- 17. Interaction of FKBP12.6 with the cardiac ryanodine receptor C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

K201 Compound: A Deep Dive into its Modulation of Sarcoplasmic Reticulum Ca2+ Leak

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The K201 compound, also known as JTV-519, has emerged as a significant therapeutic candidate for cardiac conditions characterized by aberrant sarcoplasmic reticulum (SR) Ca2+ handling, such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] This 1,4-benzothiazepine derivative primarily exerts its effects by stabilizing the closed state of the cardiac ryanodine receptor (RyR2), thereby mitigating diastolic Ca2+ leak from the SR.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of K201, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Stabilizing the Ryanodine Receptor

The primary molecular target of K201 is the RyR2 channel, a critical component of the excitation-contraction coupling machinery in cardiomyocytes. In pathological states like heart failure, RyR2 channels can become "leaky," leading to a spontaneous diastolic release of Ca2+ from the SR. This Ca2+ leak can trigger delayed afterdepolarizations and arrhythmias.[3]

K201 stabilizes the closed conformation of the RyR2 channel, reducing its open probability during diastole.[1] One proposed mechanism for this stabilization is the enhancement of the binding affinity of calstabin-2 (FKBP12.6) to RyR2.[3][4] Calstabin-2 is a regulatory protein that is known to stabilize the RyR2 channel, and its depletion from the RyR2 complex is associated with increased Ca2+ leak in heart failure.[4] However, some studies suggest that K201 can suppress SR Ca2+ leak and RyR2 activity independently of its effect on FKBP12.6 binding.[2][5]

The binding site for K201 on RyR2 has been identified within the domain spanning amino acids 2114–2149.[6] The binding of K201 to this site is thought to correct defective inter-domain interactions within the RyR2 protein, specifically between the N-terminal and central regions, which become "unzipped" in failing hearts, leading to a leaky channel.[6]

Signaling Pathway of K201 Action

Quantitative Data on K201 Efficacy

The following tables summarize the quantitative effects of K201 on various parameters related to SR Ca2+ leak, as reported in the scientific literature.

Table 1: Effect of K201 on Ca2+ Transients and SR Ca2+ Content

| Parameter | Species/Model | K201 Concentration | Effect | Reference |

| Ca2+ Transient Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decrease to 83 ± 7% of control | [7] |

| Ca2+ Transient Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decrease to 60 ± 7% of control | [7] |

| SR Ca2+ Content | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | No significant effect | [7] |

| SR Ca2+ Content | Normal Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Decrease to 74 ± 9% of control | [7] |

| Post-Rest Potentiation (PRP) | Human Failing Myocardium | 0.3 µM | Increased after 120s rest, indicating increased SR Ca2+ load | [8][9] |

| Developed Tension | Human Failing Myocardium (High [Ca2+]e) | 0.3 µM | +27 ± 8% vs. control | [8][9] |

| Developed Tension | Human Failing Myocardium | 1 µM | -9.8 ± 2.5% vs. control | [8][9] |

Table 2: Effect of K201 on Spontaneous Ca2+ Release Events

| Parameter | Species/Model | K201 Concentration | Effect | Reference |

| Spontaneous Ca2+ Release Frequency | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced frequency | [7][10] |

| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes (Ouabain-induced leak) | 1 µmol·L⁻¹ | Decreased SparkF | [11][12] |

| Ca2+ Spark Frequency | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced frequency | [7][10] |

| Ca2+ Spark Amplitude | Normal Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced amplitude | [7][10] |

| Ca2+ Wave Frequency | Permeabilised Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Decreased to 77 ± 3.9% of control | [10] |

| Ca2+ Wave Frequency | Permeabilised Rabbit Ventricular Cardiomyocytes | 3 µmol/L | Completely abolished | [7][10] |

| Ca2+ Wave Velocity | Permeabilised Rabbit Ventricular Cardiomyocytes | 1 µmol/L | Reduced velocity | [10] |

Table 3: Effect of K201 on SERCA and RyR Activity

| Parameter | Preparation | K201 Concentration | Effect | Reference |

| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (0.25 µM Ca2+) | 9 µM | Inhibition | [13] |

| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (2 µM Ca2+) | 19 µM | Inhibition | [13] |

| SERCA ATPase Activity (IC50) | Cardiac Muscle Microsomes (200 µM Ca2+) | 130 µM | Inhibition | [13] |

| RyR2 Open Probability (Po) | Cardiac RyR2 (Diastolic Ca2+) | Not specified | No effect | [13] |

| RyR2 Open Probability (Po) | Cardiac RyR2 (Systolic Ca2+) | ≥ 5 µM | Activated | [13] |

| [3H]ryanodine binding | RyR2-wt (without FKBP12.6) | Not specified | Inhibited | [2][5] |

Detailed Experimental Protocols

Isolation and Permeabilization of Ventricular Myocytes

A common method for studying the direct effects of compounds on intracellular Ca2+ handling is the use of isolated and often permeabilized cardiomyocytes.

Workflow for Cardiomyocyte Isolation and Permeabilization:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]

- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defective domain–domain interactions within the ryanodine receptor as a critical cause of diastolic Ca2+ leak in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle [pubmed.ncbi.nlm.nih.gov]

The Pharmacology and Molecular Targets of JTV-519: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the treatment of cardiovascular diseases, particularly heart failure and cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium handling, thereby stabilizing cardiomyocyte function. This technical guide provides an in-depth overview of the pharmacology of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Stabilization of Ryanodine Receptors

The principal molecular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR) during excitation-contraction coupling.[1][3] In pathological conditions such as heart failure, RyR channels, particularly the cardiac isoform RyR2, can become "leaky," leading to abnormal diastolic calcium release. This calcium leak can contribute to cellular calcium overload, arrhythmias, and contractile dysfunction.[4]

This compound acts as a "calcium channel stabilizer" by promoting the closed state of the RyR2 channel.[1][3] This stabilization is thought to occur through the enhancement of the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 channel complex.[4] Calstabin-2 is a crucial regulatory protein that stabilizes the closed conformation of RyR2. In heart failure, hyperphosphorylation of RyR2 by protein kinase A (PKA) can cause the dissociation of calstabin-2, leading to increased channel open probability and calcium leak.[5][6] this compound has been shown to increase the affinity of calstabin-2 for PKA-phosphorylated RyR2, thereby restoring normal channel function.[4]

While the calstabin-2-dependent mechanism is a key aspect of this compound's action, some studies suggest that it may also directly interact with the RyR2 channel to promote its stabilization, independent of calstabin-2.[1][2] This indicates a potentially multifaceted interaction with the RyR complex.

Secondary Molecular Targets and Off-Target Effects

In addition to its primary action on RyR, this compound has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile. These include:

-

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): this compound can block SERCA in a calcium-dependent manner.[7][8][9] SERCA is responsible for pumping calcium back into the SR, and its inhibition by this compound could modulate SR calcium load.

-

Voltage-Gated Ion Channels: this compound has been shown to block voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[4] This activity is consistent with its structural similarity to diltiazem, a known calcium channel blocker.[1][2]

-

Annexin V-Dependent Calcium Influx: this compound can inhibit calcium movement into cells that is dependent on annexin V.[4][9]

While these off-target effects have been identified, their contribution to the therapeutic efficacy of this compound in heart failure is considered to be less significant than its primary action on RyR2 stabilization.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of this compound with its molecular targets.

| Molecular Target | Parameter | Value | Species/System | Reference |

| SERCA | IC50 (at 200 µM Ca2+) | ~130 µM (cardiac), ~104 µM (skeletal) | Rabbit | [8] |

| IC50 (at 2 µM Ca2+) | ~19 µM (cardiac), ~13 µM (skeletal) | Rabbit | [8] | |

| IC50 (at 0.25 µM Ca2+) | ~9 µM (cardiac), ~5 µM (skeletal) | Rabbit | [8] | |

| RyR1 | Activation Threshold | ≥5 µM | Rabbit Skeletal Muscle Microsomes | [8] |

| Annexin V-dependent Ca2+ movement | IC50 | 25 µM | Large Unilamellar Vesicles | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound action in cardiomyocytes.

Caption: Experimental workflow for characterizing this compound's effects.

Detailed Experimental Protocols

A comprehensive understanding of this compound's pharmacology requires familiarity with the key experimental techniques used for its characterization. Below are generalized protocols for several of these methods.

Co-immunoprecipitation for RyR2-Calstabin-2 Interaction

Objective: To determine the amount of calstabin-2 bound to the RyR2 channel complex in the presence and absence of this compound.

Methodology:

-

Tissue/Cell Lysis: Homogenize cardiac tissue or lyse isolated cardiomyocytes in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the lysate with an anti-RyR2 antibody to pull down the RyR2 complex. Protein A/G-agarose beads are used to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RyR2 and calstabin-2 to quantify the amount of each protein in the complex.[5]

[3H]Ryanodine Binding Assay

Objective: To assess the open probability of the RyR channel, as [3H]ryanodine binds preferentially to the open state of the channel.

Methodology:

-

Membrane Preparation: Isolate SR microsomes from cardiac tissue.

-

Binding Reaction: Incubate the SR microsomes with a low concentration of [3H]ryanodine in a buffer containing varying concentrations of Ca2+ and this compound.

-

Separation: Separate the bound and free [3H]ryanodine by rapid filtration through glass fiber filters.

-

Scintillation Counting: Quantify the amount of radioactivity on the filters using a scintillation counter to determine the amount of bound [3H]ryanodine.[10]

Single-Channel Recordings

Objective: To directly measure the open and closed kinetics of a single RyR channel.

Methodology:

-

Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Fuse SR vesicles containing RyR channels into the bilayer.

-

Recording: Apply a voltage across the bilayer and record the current flowing through the single RyR channel using a patch-clamp amplifier. The cis chamber (cytosolic side) is perfused with solutions containing different concentrations of Ca2+ and this compound.

-

Data Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and mean closed time.[4]

Conclusion

This compound is a promising pharmacological agent that targets the fundamental mechanism of calcium dysregulation in cardiovascular disease. Its primary action of stabilizing the closed state of the RyR2 channel, largely through enhancing the binding of calstabin-2, offers a targeted approach to mitigating the detrimental effects of diastolic calcium leak. While it exhibits activity at other molecular targets, its efficacy in preclinical models of heart failure and arrhythmia appears to be predominantly linked to its effects on the ryanodine receptor. Further research, employing the detailed experimental protocols outlined in this guide, will continue to refine our understanding of this compound and its potential as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JTV-519 in Preventing Cardiac Arrhythmias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention for its antiarrhythmic and cardioprotective properties. Its primary mechanism of action involves the stabilization of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. Dysregulation of RyR2, leading to diastolic calcium leak, is a key contributor to the pathogenesis of various cardiac arrhythmias. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor (RyR2)

This compound exerts its antiarrhythmic effects primarily by targeting the RyR2 channel in cardiac myocytes.[1] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become "leaky," permitting the inappropriate release of calcium from the sarcoplasmic reticulum (SR) during diastole. This diastolic Ca2+ leak can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger fatal cardiac arrhythmias.[2][3]

This compound stabilizes the closed state of the RyR2 channel, thereby reducing the probability of diastolic Ca2+ release.[1] The precise molecular mechanism is a subject of ongoing research, with a central debate around the role of calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6), a regulatory protein that is a component of the RyR2 macromolecular complex.

One proposed mechanism is that this compound increases the binding affinity of calstabin2 for RyR2, especially when the channel is PKA-phosphorylated, a common state in heart failure and during sympathetic stimulation.[3][4] By enhancing the association of calstabin2 with RyR2, this compound is thought to restore the stability of the channel's closed state.[1][3] However, other studies suggest that this compound can suppress spontaneous Ca2+ release from the SR irrespective of its interaction with calstabin2, indicating a potential direct effect on the RyR2 channel itself.[2][5]

The stabilization of RyR2 by this compound leads to a reduction in spontaneous Ca2+ sparks and waves, which are the microscopic and macroscopic manifestations of diastolic Ca2+ leak.[1][5] This, in turn, prevents the arrhythmogenic consequences of aberrant intracellular calcium handling.

Quantitative Data on the Efficacy of this compound

The antiarrhythmic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Atrial Fibrillation (AF) in a Canine Model of Sterile Pericarditis

| Parameter | Before this compound | After this compound (0.03 mg/kg/min) | p-value |

| Mean number of sustained AF episodes | 4.2 ± 2.9 | 0 ± 0 | < 0.01 |

| Atrial effective refractory period (AERP) at 200 ms cycle length | 123 ± 18 ms | 143 ± 14 ms | < 0.01 |

| Atrial effective refractory period (AERP) at 300 ms cycle length | 127 ± 18 ms | 151 ± 12 ms | < 0.01 |

| Atrial effective refractory period (AERP) at 400 ms cycle length | 132 ± 13 ms | 159 ± 9 ms | < 0.01 |

| Intra-atrial conduction time | 47 ± 11 ms | 48 ± 11 ms | NS |

Data from a study on a canine sterile pericarditis model.[6]

Table 2: Effect of this compound on Ventricular Arrhythmias in Calstabin-2 Deficient Mice

| Genotype | Treatment | Arrhythmia Induction | Outcome |

| Calstabin-2+/- | Placebo | Exercise | Frequent ventricular arrhythmias |

| Calstabin-2+/- | This compound (0.5 mg/kg/hr) | Exercise | Significantly fewer arrhythmias (p < 0.05) |

| Calstabin-2-/- | This compound (0.5 mg/kg/hr) | Exercise | No significant reduction in arrhythmias |

Data from a study on a mouse model of catecholaminergic polymorphic ventricular tachycardia.[3]

Table 3: Effect of this compound on Sarcoplasmic Reticulum Ca2+ Leak in Murine Cardiomyocytes

| Condition | Ca2+ Spark Frequency | Ca2+ Wave Incidence |

| Control | Baseline | Low |

| Ouabain-induced Ca2+ overload | Increased | Increased |

| Ouabain + this compound (1 µmol/L) | Significantly reduced compared to ouabain alone | Significantly reduced compared to ouabain alone |

Data from a study on isolated murine cardiomyocytes.[5]

Experimental Protocols

In Vivo Model of Atrial Fibrillation

-

Animal Model: Canine model of sterile pericarditis.

-

Arrhythmia Induction: Rapid atrial pacing is used to induce sustained (>30 seconds) atrial fibrillation (AF) or atrial flutter.

-

Drug Administration: this compound is administered as a continuous intravenous infusion (e.g., 0.03 mg/kg/min).

-

Data Acquisition: The inducibility of AF/flutter, atrial effective refractory period (AERP), and intra-atrial conduction time are measured before and after drug administration. Electrophysiological measurements are performed using standard techniques with intracardiac catheters.[6]

In Vivo Model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

-

Animal Model: Calstabin-2 heterozygous knockout (calstabin-2+/-) and homozygous knockout (calstabin-2-/-) mice.

-

Arrhythmia Induction: Exercise challenge on a treadmill or administration of a β-adrenergic agonist like isoproterenol (e.g., 0.5 mg/kg i.p.).

-

Drug Administration: this compound is administered via a continuous infusion using osmotic minipumps (e.g., 0.5 mg/kg/hr for 7 days).

-

Data Acquisition: Arrhythmia susceptibility is assessed using programmed electrical stimulation (PES) and monitoring of the electrocardiogram (ECG) during the arrhythmogenic challenge.[3]

In Vitro Assessment of Sarcoplasmic Reticulum Ca2+ Leak

-

Cell Preparation: Isolation of ventricular cardiomyocytes from murine hearts.

-

Induction of Ca2+ Overload: Perfusion of cardiomyocytes with a solution containing ouabain, a cardiac glycoside that induces intracellular Ca2+ overload and subsequent SR Ca2+ leak.

-

Drug Application: this compound (e.g., 1 µmol/L) is added to the superfusion solution.

-

Data Acquisition: Confocal line-scan imaging is used to visualize and quantify intracellular Ca2+ dynamics. Ca2+ sparks (localized Ca2+ release events) and Ca2+ waves (propagating Ca2+ release) are measured as indices of SR Ca2+ leak.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for assessing this compound's antiarrhythmic effects.

Conclusion

This compound represents a promising therapeutic agent for the prevention of cardiac arrhythmias by targeting the fundamental mechanism of diastolic Ca2+ leak from the sarcoplasmic reticulum. Its ability to stabilize the ryanodine receptor, either directly or by enhancing its interaction with calstabin2, has been demonstrated in various preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar RyR2-stabilizing compounds. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of cardiac arrhythmias.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Comparison of JTV-519 and Diltiazem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between JTV-519 (also known as K201) and diltiazem. Both compounds share a 1,4-benzothiazepine core structure, yet exhibit distinct pharmacological profiles, making their comparative study valuable for the development of novel cardiovascular therapeutics.

Chemical Structure and Properties

This compound and diltiazem are both derivatives of 1,4-benzothiazepine, a heterocyclic compound containing a benzene ring fused to a thiazepine ring.[1][2] However, their distinct side chains contribute to their different pharmacological activities.

This compound

-

IUPAC Name: 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one[3]

-

Chemical Formula: C₂₅H₃₂N₂O₂S[3]

-

Molar Mass: 424.60 g/mol [3]

Diltiazem

-

IUPAC Name: [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate[4]

-

Chemical Formula: C₂₂H₂₆N₂O₄S[4]

-

Molar Mass: 414.52 g/mol [2]

The key structural difference lies in the substituents on the benzothiazepine ring. These variations in chemical structure are responsible for their different target specificities and mechanisms of action.

Mechanism of Action

While structurally related, this compound and diltiazem have distinct primary molecular targets and mechanisms of action within the cardiomyocyte.

This compound: A Ryanodine Receptor Stabilizer

This compound primarily targets the ryanodine receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR) membrane.[1][3] Its main functions include:

-

Stabilization of RyR2 in the Closed State: this compound is believed to increase the affinity of calstabin-2 (FKBP12.6) for RyR2, which stabilizes the channel in its closed state.[5] This action reduces the likelihood of spontaneous Ca²⁺ leak from the SR during diastole.[5]

-

Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound also acts as a Ca²⁺-dependent blocker of SERCA.[6] This inhibition can modulate SR Ca²⁺ load.

By preventing aberrant diastolic Ca²⁺ release, this compound has shown potential in treating cardiac arrhythmias and heart failure.[1][3]

Diltiazem: An L-type Calcium Channel Blocker

Diltiazem is a well-established non-dihydropyridine L-type calcium channel blocker.[2] Its mechanism of action involves:

-

Inhibition of Ca²⁺ Influx: Diltiazem binds to the α1 subunit of the L-type calcium channel, inhibiting the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells during depolarization.[2]

-

Negative Chronotropic and Inotropic Effects: By reducing intracellular calcium, diltiazem decreases heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[7]

-

Vasodilation: Diltiazem relaxes vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and diltiazem, providing a basis for their comparative pharmacology.

| Compound | Target | Parameter | Value | Reference |

| This compound | RyR2 | IC₅₀ (SOICR inhibition in myocytes) | 3 µM | [8] |

| RyR2 | IC₅₀ ([³H]ryanodine binding, N4104K mutant) | 60 µM | [8] | |

| Fast Na⁺ Current (iNa) | IC₅₀ (holding potential -60 mV) | ~1.2 µM | [9] | |

| Fast Na⁺ Current (iNa) | IC₅₀ (holding potential -90 mV) | ~2 µM | [9] | |

| Diltiazem | L-type Ca²⁺ Channel (CaVAb) | IC₅₀ (resting state) | 41 µM | [6] |

| L-type Ca²⁺ Channel (CaVAb) | IC₅₀ (use-dependent block) | 10.4 µM | [6] | |

| L-type Ca²⁺ Channel (human mesenteric artery) | IC₅₀ (pHo 7.2) | 51 µM | [10] | |

| L-type Ca²⁺ Channel (human mesenteric artery) | IC₅₀ (pHo 9.2) | 20 µM | [10] | |

| fKv1.4ΔN K⁺ Channel | IC₅₀ | 241.04 ± 23.06 µmol/L | [11] |

Electrophysiological Effects

The distinct mechanisms of this compound and diltiazem result in different electrophysiological profiles in cardiac myocytes.

-

This compound: Primarily modulates intracellular Ca²⁺ handling. It has been shown to inhibit the fast Na⁺ current (iNa), Ca²⁺ current (iCa), and the inwardly rectifying K⁺ current (iK1).[9] This leads to a decrease in the duration and height of the action potential plateau.[9]

-

Diltiazem: Directly affects the influx of Ca²⁺ through L-type calcium channels. This leads to a shortening of the action potential duration and a reduction in the plateau phase.[12] It also slows atrioventricular (AV) nodal conduction.[13]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current in Cardiomyocytes

This protocol is designed to measure the effect of diltiazem on L-type calcium currents (I_Ca,L).

1. Cell Preparation:

- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, or guinea pig) using enzymatic digestion.

- Allow cells to stabilize in a Tyrode's solution.

2. Solutions:

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.

3. Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

- Establish a gigaohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.

- Hold the cell at a potential of -80 mV.

- To inactivate Na⁺ channels, apply a prepulse to -40 mV for 50 ms.

- Elicit I_Ca,L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

- Record baseline currents and then perfuse the cell with the external solution containing various concentrations of diltiazem.

- Measure the peak inward current at each voltage step to determine the effect of the drug.

[³H]Ryanodine Binding Assay for this compound

This assay measures the ability of this compound to modulate the binding of [³H]ryanodine to RyR2, which reflects the channel's open probability.

1. Membrane Preparation:

- Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.

- Determine the protein concentration of the SR preparation.

2. Binding Assay:

- Prepare a binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).

- In a series of tubes, add a fixed amount of SR protein (e.g., 50 µg).

- Add varying concentrations of this compound.

- Add a fixed concentration of [³H]ryanodine (e.g., 2-10 nM).

- To determine non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 10 µM) to a parallel set of tubes.

- Incubate at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation and Counting:

- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold wash buffer.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot specific binding as a function of this compound concentration to determine its effect on [³H]ryanodine binding.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchmap.jp [researchmap.jp]

- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 10. researchgate.net [researchgate.net]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

Jtv-519's effect on store overload-induced Ca2+ release (SOICR)

An In-depth Technical Guide on the Effect of JTV-519 on Store Overload-Induced Ca2+ Release (SOICR)

Introduction

Store overload-induced Ca2+ release (SOICR) is a pathological phenomenon characterized by the spontaneous diastolic leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2).[1] This diastolic Ca2+ leak occurs when the SR Ca2+ content reaches a critical threshold, leading to delayed afterdepolarizations (DADs) that can trigger fatal cardiac arrhythmias, particularly in the context of heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2]

This compound (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its antiarrhythmic and cardioprotective properties.[1][2] It primarily functions by stabilizing the closed conformation of the RyR2 channel, thereby mitigating the aberrant Ca2+ leak that defines SOICR.[2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on SOICR, targeted at researchers, scientists, and drug development professionals.

Core Mechanism of Action and Signaling Pathways

The primary therapeutic effect of this compound is the suppression of diastolic SR Ca2+ leak. This is achieved by stabilizing the RyR2 channel complex. However, the precise molecular interactions underpinning this stabilization are a subject of ongoing research, with evidence supporting multiple pathways.

Pathophysiology of SOICR

In pathological states such as heart failure, chronic β-adrenergic stimulation leads to hyperphosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation reduces the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 complex. The dissociation of calstabin2 "unzips" domains within the RyR2 channel, increasing its open probability and sensitivity to Ca2+, which results in a diastolic leak from the overloaded SR.[2]

Proposed Mechanisms of this compound Action

This compound counters SOICR through at least two proposed mechanisms targeting the RyR2 complex and SR Ca2+ handling.

-

Direct RyR2 Stabilization (Calstabin2-Independent): A significant body of evidence suggests this compound can directly bind to the RyR2 channel, inducing a conformational change that stabilizes its closed state. This action is independent of calstabin2, as studies have shown that this compound suppresses SOICR in cells where calstabin2 has been pharmacologically dissociated or is absent.[1][3]

-

Enhanced Calstabin2 Binding (Calstabin2-Dependent): Other studies propose that this compound increases the binding affinity of calstabin2 for the PKA-phosphorylated RyR2 channel. By promoting the re-association of this crucial stabilizing protein, this compound effectively reverses the pathological leak-prone state of the channel.[4]

-

SERCA Inhibition: this compound also acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[5][6] By slowing the rate of SR Ca2+ loading, this effect may help prevent the SR from reaching the "overload" state required to initiate SOICR.[5]

Quantitative Data Presentation

The efficacy of this compound in reducing SOICR has been quantified across various experimental models. The data below summarizes key findings.

Table 1: Effect of this compound on SR Ca2+ Leak and RyR2 Activity

| Parameter Measured | Experimental Model | Condition | This compound Conc. | Result | Reference |

|---|---|---|---|---|---|

| SR Ca2+ Leakage | HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µM | 35% reduction in Ca2+ leak | [7] |

| SR Ca2+ Leakage | HL-1 Cardiomyocytes | Normoxia (Control) | 1 µM | 52% reduction in Ca2+ leak | [7] |

| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes | Ouabain-induced overload | 1 µmol·L⁻¹ | Significant decrease vs. ouabain alone | [8][9] |

| Ca2+ Spark Frequency (SparkF) | Murine Cardiomyocytes | Matched SR [Ca2+] | 1 µmol·L⁻¹ | Significant decrease , independent of SR load | [8] |

| RyR2 [3H]ryanodine binding | HEK-293 cells (no FKBP12.6) | Basal | N/A | IC₅₀ of 59.7 ± 6.5 µM |[1] |

Table 2: Ca2+-Dependent Inhibition of SERCA by this compound

| Tissue Source | Free [Ca2+] | IC₅₀ of this compound | Reference |

|---|---|---|---|

| Cardiac Muscle SR | 0.25 µM (Diastolic) | 9 µM | [5] |

| Cardiac Muscle SR | 2 µM | 19 µM | [5] |

| Cardiac Muscle SR | 200 µM (Systolic) | 130 µM |[5] |

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of key experimental protocols used to investigate this compound's effects.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

This protocol is designed to induce a state of SR Ca2+ overload and quantify the resultant Ca2+ leak.

-

Cell Isolation: Ventricular cardiomyocytes are isolated from murine hearts via Langendorff perfusion with a collagenase-containing solution.[8]

-

Ca2+ Indicator Loading: Isolated, rod-shaped cardiomyocytes are incubated with a Ca2+-sensitive fluorescent dye, such as Fluo-4 AM.

-

Induction of SOICR: Cells are superfused with a Tyrode's solution containing an agent to induce Ca2+ overload. Ouabain (e.g., 100 µmol·L⁻¹) is commonly used as it inhibits the Na+/K+ pump, leading to intracellular Na+ accumulation and subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[8][9]

-

This compound Application: For test groups, cells are pre-incubated with this compound (e.g., 1 µmol·L⁻¹) for a set duration (e.g., 1 hour) before and during ouabain application.[8]

-

Confocal Microscopy: A laser scanning confocal microscope is used to perform line scans along the longitudinal axis of the myocyte. This allows for the visualization and quantification of local Ca2+ release events (Ca2+ sparks) and propagating Ca2+ waves.[8]

-

Data Analysis: Software is used to detect and quantify the frequency, amplitude, and duration of Ca2+ sparks and waves, which are direct measures of SOICR. SR Ca2+ content can be assessed by the rapid application of caffeine.[8]

Assessment of Calstabin2-RyR2 Interaction

To investigate the role of calstabin2 in the action of this compound, co-immunoprecipitation and Western blotting are used.

-

Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes (treated with vehicle or this compound) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): An antibody targeting RyR2 is added to the lysate to bind to the RyR2 protein complexes. Protein A/G beads are then used to pull down the antibody-RyR2 complexes.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against RyR2 (to confirm successful IP) and calstabin2.

-

Analysis: The band intensity for calstabin2 in the this compound-treated sample is compared to the control. An increased calstabin2 signal relative to the RyR2 signal in the this compound group indicates that the drug promotes the association of calstabin2 with the RyR2 complex.[4]

Conclusion

This compound is a potent agent for the suppression of store overload-induced Ca2+ release. Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic Ca2+ leak that triggers cellular arrhythmias.[2][8] While its ability to enhance calstabin2 binding to RyR2 is a well-documented effect, compelling evidence also demonstrates a direct, calstabin2-independent action on the channel.[1][4] Furthermore, its secondary action as a Ca2+-dependent SERCA inhibitor may contribute to its efficacy by preventing the initial SR Ca2+ overload.[5] The quantitative data consistently demonstrate a significant reduction in Ca2+ leak events under various pathological conditions.[7][8] These findings underscore the potential of this compound as a targeted therapeutic strategy for cardiac diseases underpinned by aberrant RyR2 function and SOICR.

References

- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

The JTV-519 and Calstabin2 Controversy: A Technical Guide to a Contentious Interaction

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Promising Cardioprotective Agent

The therapeutic potential of JTV-519 (also known as K201), a 1,4-benzothiazepine derivative, in treating cardiac arrhythmias and heart failure has been a subject of intense research. At the heart of its proposed mechanism lies its interaction with the ryanodine receptor 2 (RyR2), the primary calcium release channel in the sarcoplasmic reticulum of cardiomyocytes. However, the precise nature of this interaction, specifically the role of the accessory protein calstabin2 (FKBP12.6), remains a focal point of scientific debate. This technical guide provides an in-depth analysis of the controversy, presenting key experimental findings, detailed methodologies, and visual representations of the signaling pathways involved.

The Core of the Controversy: Is Calstabin2 Essential for this compound's Action?

The central question revolves around whether this compound's ability to stabilize the RyR2 channel and prevent pathological diastolic calcium leak is dependent on its interaction with calstabin2. Two opposing views have emerged from numerous studies.

The Calstabin2-Dependent Hypothesis: One school of thought posits that this compound exerts its beneficial effects by enhancing the binding of calstabin2 to the RyR2 complex.[1][2][3][4] In pathological states such as heart failure, the RyR2 channel becomes hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of calstabin2.[2][5] This dissociation is believed to destabilize the channel, resulting in aberrant calcium leakage. Proponents of this hypothesis suggest that this compound acts as a "molecular glue," increasing the affinity of calstabin2 for the hyperphosphorylated RyR2, thereby restoring normal channel function.[3][4] Studies have shown that this compound is less effective in the absence of calstabin2, supporting this model.[1]

The Calstabin2-Independent Hypothesis: Conversely, a substantial body of evidence suggests that this compound can directly stabilize the RyR2 channel, irrespective of the presence of calstabin2.[6][7][8][9] These studies have demonstrated that this compound can suppress spontaneous calcium release in cellular models lacking calstabin2 or where the interaction has been pharmacologically disrupted.[7][9] This alternative mechanism proposes that this compound directly binds to the RyR2 protein, inducing a conformational change that favors the closed state of the channel.[6] This direct action is thought to correct domain unzipping within the RyR2 structure, a phenomenon linked to channel dysfunction.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on RyR2 function, both in the presence and absence of calstabin2.

Table 1: Effect of this compound on Sarcoplasmic Reticulum (SR) Ca2+ Leak

| Experimental Model | Condition | This compound Concentration | Change in SR Ca2+ Leak | Citation |

| Murine Cardiomyocytes | Ouabain-induced Ca2+ overload | 1 µmol/L | Decreased Ca2+ spark frequency | [6] |

| HL-1 Cardiomyocytes | Hypoxia | 1 µM | Reduced SR Ca2+ leakage by 35% | [10][11] |

| HL-1 Cardiomyocytes | Control | 1 µM | Reduced SR Ca2+ leakage by 52% | [10][11] |

| Rat Ventricular Myocytes | Ca2+ overload | 10 µM | Abolished spontaneous Ca2+ release | [7] |

Table 2: Effect of this compound on [3H]Ryanodine Binding

| Preparation | Condition | This compound Concentration | Change in [3H]Ryanodine Binding | Citation |

| Failing Dog Heart SR | Not Specified | Increased binding | [12] | |

| HEK-293 cells expressing RyR2 (no FKBP12.6) | Not Specified | Inhibited binding | [7][9] |

Key Experimental Protocols

Understanding the methodologies employed in these studies is crucial for a comprehensive evaluation of the controversy. Below are detailed protocols for key experiments cited.

Immunoprecipitation and Western Blotting

This technique is used to assess the association between RyR2 and calstabin2.

-

Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The lysate is incubated with an anti-RyR2 antibody overnight at 4°C to form antibody-antigen complexes. Protein A/G agarose beads are then added to pull down these complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against RyR2 and calstabin2, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

Measurement of Sarcoplasmic Reticulum Ca2+ Leak (Ca2+ Sparks)

This method visualizes and quantifies spontaneous localized Ca2+ release events from the SR.

-

Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM or Fluo-5N.

-

Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope.

-

Image Acquisition: Line-scan images are acquired by repeatedly scanning a single line across the cell. This allows for the detection of rapid, localized changes in fluorescence, which represent Ca2+ sparks.

-

Data Analysis: The frequency, amplitude, and spatial and temporal characteristics of the Ca2+ sparks are analyzed using specialized software. A reduction in spark frequency is indicative of RyR2 stabilization.

[3H]Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to the RyR2 channel, which is an indicator of the channel's open probability.

-

SR Vesicle Preparation: Sarcoplasmic reticulum microsomes are isolated from heart tissue through differential centrifugation.

-

Binding Reaction: The SR vesicles are incubated with [3H]ryanodine in a binding buffer containing varying concentrations of Ca2+ and with or without this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR-bound [3H]ryanodine from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed mechanisms of this compound action.

Conclusion

The controversy surrounding the role of calstabin2 in the mechanism of action of this compound highlights the complexity of RyR2 regulation. While a definitive consensus has yet to be reached, the existing body of research provides compelling evidence for both calstabin2-dependent and -independent pathways. It is plausible that this compound may exert its effects through a combination of mechanisms, the predominance of which could depend on the specific pathological context. Further research, potentially utilizing advanced structural biology techniques and more sophisticated cellular and animal models, is necessary to fully elucidate the intricate molecular interactions governing this compound's cardioprotective effects. This will be crucial for the rational design of next-generation RyR2-stabilizing drugs for the treatment of heart disease.

References

- 1. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

JTV-519: A Multi-Channel Blocker in Cardiomyocytes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant multi-channel blocking properties in cardiomyocytes.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interactions with various ion channels critical to cardiac electrophysiology and calcium homeostasis. The document summarizes quantitative data on its blocking potency, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Introduction

This compound is a promising therapeutic agent for cardiac arrhythmias and heart failure.[1] Its cardioprotective effects are attributed to its ability to modulate multiple ion channels, thereby stabilizing cardiomyocyte function. While its primary target is the ryanodine receptor 2 (RyR2), this compound also exerts significant effects on L-type calcium channels (Ca-v1.2), sodium channels (Na-v1.5), and various potassium channels.[2][3] This multi-channel activity contributes to its complex pharmacological profile.

Quantitative Data: Multi-Channel Blocking Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) and observed effects of this compound on various ion channels and transporters in cardiomyocytes.

| Target Channel/Transporter | Species | IC50 / Concentration | Observed Effect | Reference(s) |

| Ryanodine Receptor 2 (RyR2) | Canine | 1 µM | Increased calstabin-2 binding to PKA-phosphorylated RyR2 | [4] |

| Rat | 1 µM | Reduced frequency of diastolic Ca2+ release events | [5] | |

| Murine | 1 µM | Reduced SR Ca2+ leak (Ca2+ sparks) | [2][6] | |

| L-type Ca2+ Channel (I-Ca) | Rat | 1 µM / 3 µM | 22.0 ± 3.3% inhibition / 59.6 ± 1.4% inhibition | [7] |

| Murine | 3 µmol·L−1 | Inhibition of L-type Ca2+ currents | [6] | |

| Sodium Channel (I-Na) | Guinea Pig | Not specified | Frequency- and voltage-dependent blocking effects | [8] |

| Rapid Delayed Rectifier K+ Current (I-Kr) | Guinea Pig | 1.2 µM | Suppression of I-Kr | [9] |

| Inward Rectifier K+ Current (I-K1) | Guinea Pig | Not specified | Inhibition of I-K1 | [8] |

| Muscarinic K+ Current (I-KAch) | Not specified | Not specified | Inhibition of I-KAch | [3] |

| SERCA | Cardiac Muscle | 9 µM (at 0.25 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] |

| Cardiac Muscle | 19 µM (at 2 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] | |

| Cardiac Muscle | 130 µM (at 200 µM Ca2+) | Inhibition of SERCA-dependent ATPase activity | [10] |

Signaling Pathway of this compound Action on RyR2

This compound's primary mechanism of action involves the stabilization of the RyR2 channel, particularly under conditions of pathological stress such as in heart failure. This is achieved by enhancing the binding of the stabilizing subunit calstabin-2 (FKBP12.6) to the RyR2 complex, even when the channel is hyperphosphorylated by Protein Kinase A (PKA).[2][4] This action reduces the diastolic calcium leak from the sarcoplasmic reticulum.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. scispace.com [scispace.com]

- 4. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K201 (this compound) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer this compound in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ventricular voltage‐gated ion channels: Detection, characteristics, mechanisms, and drug safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Discovery and Synthesis of the K201 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound K201, also known as JTV-519, has emerged as a significant cardioprotective agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the early-stage discovery, synthesis, and pharmacological characterization of K201. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document outlines the initial identification of K201 as a suppressor of calcium overload-induced cardiac cell death, its primary mode of action as a stabilizer of the ryanodine receptor 2 (RyR2), and its function as a multi-ion channel blocker. Detailed experimental protocols for key assays, quantitative data on its pharmacological effects, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate a deeper understanding and further investigation of this promising therapeutic compound.

Early-Stage Discovery

The discovery of K201 originated from a screening program aimed at identifying compounds capable of preventing sudden cardiac cell death induced by myofibrillar over-contraction due to calcium overload.[1] K201, a 1,4-benzothiazepine derivative, was identified as a potent cardioprotective agent.[2] Its chemical structure, 4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine, shares similarities with diltiazem, a known calcium channel blocker.[2]

Initial Screening and Lead Identification

The initial screening likely involved cellular assays designed to mimic calcium overload conditions in cardiomyocytes. The primary endpoint would have been the prevention of cell death or the reduction of arrhythmic events. K201 emerged as a lead compound due to its significant protective effects.

Mechanism of Action Elucidation

Subsequent studies focused on elucidating the mechanism of action of K201. It was discovered that its primary target is the cardiac ryanodine receptor (RyR2), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[2] K201 stabilizes the closed state of the RyR2 channel, thereby reducing the diastolic calcium leak from the SR, a key factor in the pathophysiology of heart failure and arrhythmias.[2]

Further investigations revealed that K201 also functions as a multi-ion channel blocker, affecting various currents that are critical for cardiac action potential generation and propagation.

Synthesis of K201

The synthesis of K201 (4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine) involves the coupling of two key intermediates: 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine and a derivative of 3-(4-benzylpiperidin-1-yl)propionic acid. While a detailed, publicly available, step-by-step protocol for the synthesis of K201 is not extensively documented in non-proprietary literature, a plausible synthetic route can be constructed based on established organic chemistry principles and information from patents and related publications.

Plausible Synthetic Pathway

The final step in the synthesis of K201 is the formation of an amide bond between the secondary amine of the 1,4-benzothiazepine core and the carboxylic acid moiety of the propionic acid derivative.

Experimental Protocol: Synthesis of K201 (Proposed)

Step 1: Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine

This intermediate can be synthesized from 4-methoxyaniline through a multi-step process involving diazotization, conversion to a thiol, and subsequent cyclization with a suitable dielectrophile.

Step 2: Synthesis of 3-(4-benzylpiperidin-1-yl)propionic acid

This can be prepared by the reaction of 4-benzylpiperidine with a suitable three-carbon acrylic acid equivalent, such as ethyl acrylate, followed by hydrolysis of the resulting ester.

Step 3: Amide Coupling

-

Dissolve 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (1 equivalent) and 3-(4-benzylpiperidin-1-yl)propionic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired K201 compound.

Pharmacological Data

The pharmacological effects of K201 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Effects of K201 on Ion Channels

| Ion Channel/Current | Species/Cell Type | IC50 Value | Reference |

| Late Sodium Current (INa) | - | 3-6.7 µM | [3] |

| Rapid Delayed Rectifier Potassium Current (IKr) | Xenopus oocytes (hERG) | ~1.5 µM | [4] |

| L-type Calcium Current (ICa-L) | Guinea pig ventricular myocytes | - | [5] |

Note: Specific IC50 values for ICa-L were not explicitly found in the provided search results, but K201 is known to inhibit this current.

Table 2: Effects of K201 on Ryanodine Receptor 2 (RyR2) Function

| Parameter | Experimental System | Effect | Concentration | Reference |

| Store Overload-Induced Ca2+ Release (SOICR) | Cardiac cells | Inhibition | IC50 ~3 µM | - |

| [3H]Ryanodine Binding | - | Inhibition | - | [6] |

| Diastolic Ca2+ Release | Rat ventricular cardiomyocytes | Decreased amplitude | 1.0 µmol/L | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological effects of K201.

Whole-Cell Patch Clamp for Ion Channel Analysis

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Cardiomyocytes

1. Cell Preparation:

-

Isolate ventricular myocytes from the desired species (e.g., mouse, guinea pig) using established enzymatic digestion protocols.

-

Maintain the isolated myocytes in a calcium-tolerant solution at room temperature for 1 to 24 hours before recording.

2. Solutions:

-

Extracellular Solution (for ICa): 137 mM NaCl, 1.8 mM CaCl2, 25 mM CsCl, 0.5 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4).

-

Pipette Solution (for ICa): 120 mM CsCl, 10 mM 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), 1 mM EGTA, 1 mM MgCl2, 1 mM Na2GTP, 5 mM phosphocreatine, and 10 mM HEPES (pH 7.2).[7]

-

Note: Solution compositions should be adjusted based on the specific ion current being measured (e.g., for potassium currents, cesium would be replaced with potassium).

-

3. Recording:

-

Use borosilicate glass pipettes with a resistance of 1-1.5 MΩ when filled with the pipette solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp) to control voltage protocols and record ionic currents.

-

For ICa, apply a prepulse from -80 to -40 mV to inactivate fast sodium channels, followed by depolarizing steps to various test potentials.[7]

4. Data Analysis:

-

Measure the peak inward current to quantify the current amplitude.

-

Apply different concentrations of K201 to the extracellular solution to determine its inhibitory effect and calculate the IC50 value.

Single-Cell Calcium Imaging

Experimental Protocol: Calcium Imaging with Fura-2 AM

1. Cell Preparation:

-

Plate cells (e.g., HEK293 cells or isolated cardiomyocytes) on glass coverslips coated with a suitable adhesive (e.g., poly-L-lysine).